3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
Description
3,4-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked to a 2-morpholinopyrimidine moiety via an amide bond. The compound’s structure combines electron-donating methoxy groups with a morpholine-functionalized pyrimidine, which may enhance solubility and modulate biological activity through hydrogen bonding and steric interactions.
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-14-4-3-12(9-15(14)24-2)16(22)20-13-10-18-17(19-11-13)21-5-7-25-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESFRNCMKNKHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and suitable aldehydes or ketones.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Coupling with Benzamide: The final step involves coupling the morpholinopyrimidine intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups and catalysts.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-dimethoxybenzylamine derivatives.
Substitution: Formation of various substituted morpholinopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors, contributing to studies on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition can result in the suppression of pathological processes such as tumor growth and neuroinflammation.
Comparison with Similar Compounds
Structural Analogues in Benzamide Derivatives
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (22b)
- Structural Differences: Methoxy groups at positions 3,5 (vs. 3,4 in the target compound). Pyrimidine substituents: 2-methyl and N-(4-methoxyphenyl) (vs. 2-morpholino).
- Synthesis and Properties :
PCAF HAT Inhibitors (Compounds 8–19)
- Structural Differences: Substituents include long acyl chains (e.g., hexanoyl, tetradecanoyl) and carboxyphenyl groups at the 1-position of 2-aminobenzoic acid .
- Activity Insights: Inhibitory activity against PCAF histone acetyltransferase (HAT) ranged from 61–79% at 100 μM. 2-Acylamino substituents were critical for activity, while carboxyphenyl groups had minimal impact .
Morpholine-Containing Analogues
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Structural Differences: Contains a sulfonamide core (vs. benzamide) and bromo-morpholinopyrimidine substituent.
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide
- Structural Differences :
- Incorporates a triazine-morpholine scaffold and urea linkage (vs. pyrimidine-morpholine and amide).
- Synthesis :
Neuroleptic Benzamide Derivatives
Amisulpride, Tiapride, and Sulpiride
- Structural Differences: Feature aminosulfonyl groups (vs. morpholinopyrimidine) and lack methoxy substituents .
- Pharmacological Contrasts :
- These compounds target dopamine D2/D3 receptors, whereas the target compound’s morpholine-pyrimidine motif may favor interactions with kinases or epigenetic regulators.
Biological Activity
3,4-Dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and molecular interactions based on recent research findings.
Synthesis and Structural Characterization
The synthesis of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid derivatives with morpholinopyrimidine intermediates. The characterization of the compound is often confirmed using techniques such as NMR spectroscopy and mass spectrometry, ensuring the correct structural formation.
Anticancer Properties
Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide exhibit significant anticancer activity. For instance, research on related benzimidazole derivatives revealed potent inhibitory effects on the p300 bromodomain, a critical target in cancer therapy. These compounds demonstrated IC50 values as low as 49 nM against p300, suggesting a strong potential for similar derivatives to inhibit tumor growth by modulating gene expression through acetylation pathways .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes involved in pathological conditions. For example, studies on sulfamoyl-benzamide derivatives have shown their ability to selectively inhibit ectonucleotidases (h-NTPDases), which are implicated in cancer and inflammation. The most potent inhibitors reported had IC50 values in the low micromolar range, indicating that 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide may similarly affect these pathways .
Toxicological Studies
Toxicity assessments have been conducted using zebrafish models to evaluate the safety profile of related benzamide compounds. These studies indicated varying levels of toxicity, with some derivatives classified as high-toxicity compounds based on their lethal concentrations . Understanding the toxicological implications is crucial for any therapeutic application.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide and target proteins. These studies often utilize software like AutoDock or PYMOL to visualize binding sites and calculate binding affinities. The results typically show favorable interactions with key amino acids within the active sites of target proteins, reinforcing the compound's potential efficacy .
Case Studies and Research Findings
-
Case Study: Anticancer Activity
A series of derivatives were tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis. The lead compound exhibited an IC50 value of 22.94 µM in cytopathic effect assays against influenza virus-infected cells . -
Case Study: Enzyme Interaction
Research demonstrated that certain benzamide derivatives effectively inhibited h-NTPDase isoforms involved in pathological processes such as thrombosis and inflammation. The most effective compound reduced enzyme activity with an IC50 value of 0.72 ± 0.11 μM .
Q & A
Q. What synthetic routes are recommended for preparing 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Key steps include:
- Pyrimidine functionalization : Chlorination at the 2-position followed by substitution with morpholine to introduce the morpholinopyrimidine moiety .
- Benzamide coupling : Reacting 3,4-dimethoxybenzoic acid derivatives (e.g., acid chloride or activated ester) with the 5-amino group of 2-morpholinopyrimidine via nucleophilic acyl substitution .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization may require temperature control (e.g., 0–5°C for acid chloride formation) and anhydrous conditions .
Q. How is the compound characterized to confirm structural integrity and purity?
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions, morpholine integration) .
- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from calculated values .
- Melting Point Analysis : Consistency with literature values (>250°C for similar benzamide derivatives) .
- HPLC/Purity Checks : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological approaches include:
- Core Modifications : Replacing morpholine with piperidine or pyrrolidine to assess ring size impact on target binding (e.g., increased potency observed with morpholine vs. pyrrolidine in kynurenine pathway inhibitors) .
- Substituent Tuning : Varying methoxy groups (e.g., 3,4,5-trimethoxy derivatives) to enhance hydrophobic interactions or solubility .
- Bioisosteric Replacement : Substituting the benzamide scaffold with thiazole or pyrazole moieties to improve metabolic stability .
- In Silico Docking : Using tools like AutoDock to predict binding affinities for targets such as BRD4 or enzymes in neurodegenerative pathways .
Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC50_{50}50 values)?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .
- Dose-Response Curves : Conduct 8–12 point curves in triplicate to ensure reproducibility .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out artifactual potency loss .
- Negative Controls : Include known inhibitors (e.g., JQ1 for BRD4 studies) to calibrate assay conditions .
Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
- In Vitro Models :
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative activity screening .
- Enzyme Inhibition : Test against recombinant kinases or epigenetic regulators (e.g., HDACs, BET proteins) .
- In Vivo Models :
- Rodent Neuroprotection Studies : Administer compound in QUIN-induced neurodegeneration models to assess kynurenine pathway modulation .
- Pharmacokinetics : Measure plasma half-life and brain penetration in Sprague-Dawley rats .
Q. How can computational methods aid in target identification for this compound?
- Molecular Docking : Screen against databases like PDB or ChEMBL to identify potential targets (e.g., BRD4 bromodomains) .
- Phylogenetic Analysis : Compare structural motifs with known inhibitors (e.g., 3,4-dimethoxybenzenesulfonamide derivatives) to infer mechanism .
- Machine Learning : Train models on bioactivity data from PubChem or BindingDB to predict off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
